![molecular formula C10H7NOS B143329 5-(3-Pyridinyl)-2-thiophenecarbaldehyde CAS No. 133531-43-8](/img/structure/B143329.png)
5-(3-Pyridinyl)-2-thiophenecarbaldehyde
Overview
Description
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Synthesis Analysis
A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of related compounds involves a pyridine ring, which is a six-membered heterocyclic scaffold .
Chemical Reactions Analysis
The synthesis of related compounds involves a ring cleavage methodology reaction . The reactivity of pyridinyl radicals has been leveraged to trap radicals derived from allylic C(sp 3)–H bonds with high C4 regioselectivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds include molecular weight, XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, defined atom stereocenter count, undefined atom stereocenter count, defined bond stereocenter count, undefined bond stereocenter count, covalently-bonded unit count, and compound is canonicalized .
Scientific Research Applications
Fluorescent Reagent for Alkylamines Detection
5-(4-Pyridyl)-2-thiophenecarbaldehyde, a closely related compound, has been synthesized and utilized as a new fluorescent derivatization reagent for the determination of primary alkylamines. This method involves precolumn derivatization and postcolumn hydrolysis–detection, achieving a detection limit of approximately 0.1 pmol for amines, with a dynamic linear range spanning over five orders of magnitude (Nakajima, Yamamoto, & Hara, 1990).
Antimicrobial Activity
A derivative of 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, synthesized from isonicotinic acid hydrazide, was further modified to create various compounds, including those involving the 5-pyridinyl moiety. These compounds were screened for their antimicrobial activity, revealing that most exhibited good to moderate effectiveness against tested microbes (Bayrak et al., 2009).
Synthesis of Complex Molecules
The central 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton, important for the total synthesis of macrocyclic antibiotics like GE 2270 A, can be synthesized from compounds similar to 5-(3-Pyridinyl)-2-thiophenecarbaldehyde. This synthesis involves converting cyano and dimethoxymethyl groups into 2-thiazolyl groups, demonstrating the compound's utility in complex molecule construction (Okumura et al., 1998).
Future Directions
properties
IUPAC Name |
5-pyridin-3-ylthiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQWXENHCURRML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447635 | |
Record name | 5-(Pyridin-3-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)thiophene-2-carbaldehyde | |
CAS RN |
133531-43-8 | |
Record name | 5-(Pyridin-3-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.